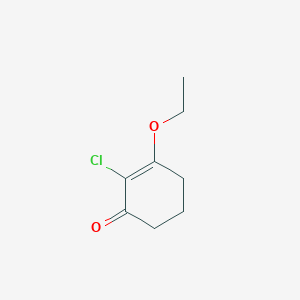
2-Chloro-3-ethoxycyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-ethoxycyclohex-2-en-1-one is an organic compound with the molecular formula C8H11ClO2 It is a derivative of cyclohexenone, featuring a chlorine atom and an ethoxy group attached to the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-ethoxycyclohex-2-en-1-one can be achieved through several methods. One common approach involves the reaction of 1,3-cyclohexanedione with ethanol in the presence of hydrochloric acid. The reaction proceeds as follows:
- Dissolve 1,3-cyclohexanedione in ethanol.
- Add concentrated hydrochloric acid to the solution.
- Stir the mixture at room temperature for 24 hours.
- Quench the reaction with saturated sodium bicarbonate solution.
- Extract the product using a separatory funnel.
This method yields this compound with high purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often incorporating continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-ethoxycyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Results in compounds with new functional groups replacing the chlorine atom.
Scientific Research Applications
2-Chloro-3-ethoxycyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-ethoxycyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or activation of certain biochemical pathways, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-2-cyclohexen-1-one: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Chloro-3-methoxycyclohex-2-en-1-one: Similar structure but with a methoxy group instead of an ethoxy group, affecting its solubility and reactivity.
2-Chloro-3-ethoxycyclohexanone: Saturated version of the compound, differing in its chemical reactivity and stability.
Uniqueness
2-Chloro-3-ethoxycyclohex-2-en-1-one is unique due to the presence of both a chlorine atom and an ethoxy group on the cyclohexene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry .
Properties
Molecular Formula |
C8H11ClO2 |
|---|---|
Molecular Weight |
174.62 g/mol |
IUPAC Name |
2-chloro-3-ethoxycyclohex-2-en-1-one |
InChI |
InChI=1S/C8H11ClO2/c1-2-11-7-5-3-4-6(10)8(7)9/h2-5H2,1H3 |
InChI Key |
VVCFRWPRZWRWTH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=O)CCC1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


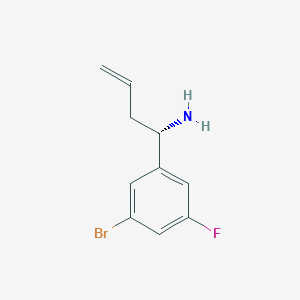
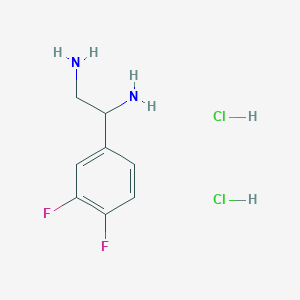
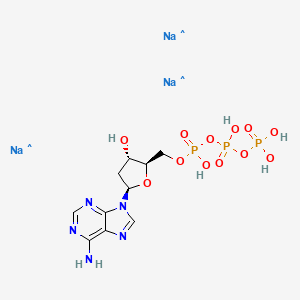
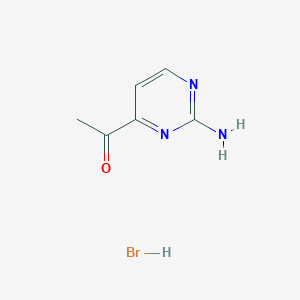
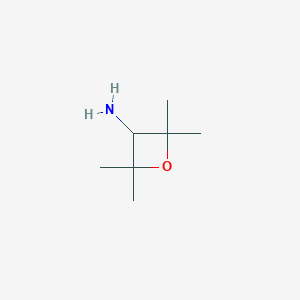
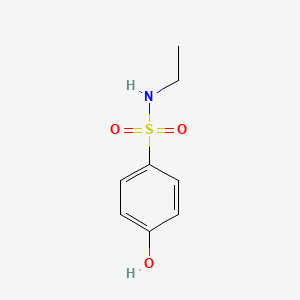
![2-Azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B13030565.png)
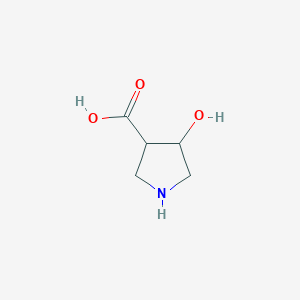
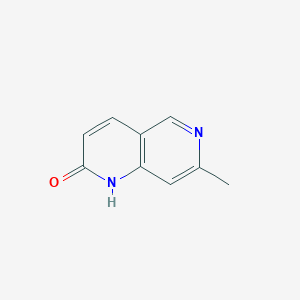
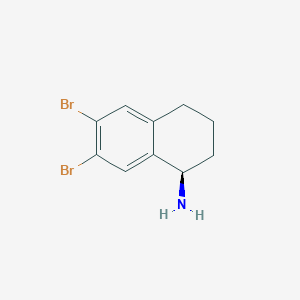
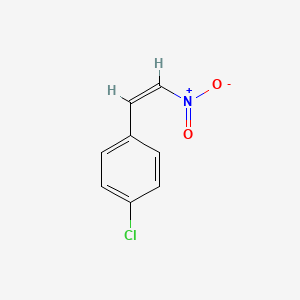
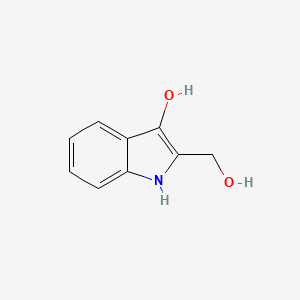
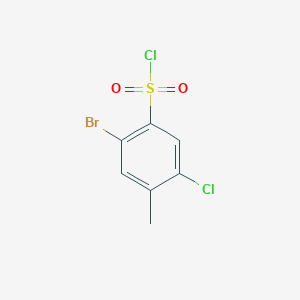
![2-(5-Bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetic acid](/img/structure/B13030610.png)
